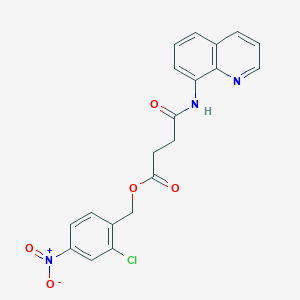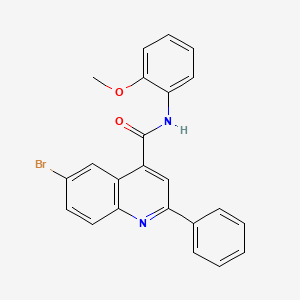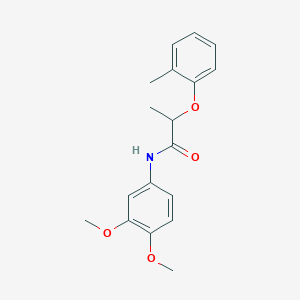![molecular formula C12H18INO2 B4207915 1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol](/img/structure/B4207915.png)
1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol
Vue d'ensemble
Description
1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol is an organic compound with the molecular formula C12H18INO2 This compound is characterized by the presence of an iodine atom, a phenoxy group, and an amino alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-4-methylphenol and 2-chloroethylamine.
Etherification: The phenol group of 2-iodo-4-methylphenol is etherified with 2-chloroethylamine under basic conditions to form 2-(2-iodo-4-methylphenoxy)ethylamine.
Amination: The resulting product is then reacted with epichlorohydrin to introduce the propanol group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 1-{[2-(2-iodo-4-methylphenoxy)ethyl]amino}-2-propanone.
Reduction: Formation of 1-{[2-(2-iodo-4-methylphenoxy)ethyl]amino}-2-propane.
Substitution: Formation of 1-{[2-(2-fluoro-4-methylphenoxy)ethyl]amino}-2-propanol.
Applications De Recherche Scientifique
1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on the cardiovascular system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[2-(2-fluoro-4-methylphenoxy)ethyl]amino}-2-propanol
- 1-{[2-(2-chloro-4-methylphenoxy)ethyl]amino}-2-propanol
- 1-{[2-(2-bromo-4-methylphenoxy)ethyl]amino}-2-propanol
Uniqueness
1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, chlorine, and bromine analogs. The iodine atom can influence the compound’s lipophilicity, making it more readily absorbed in biological systems.
Propriétés
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO2/c1-9-3-4-12(11(13)7-9)16-6-5-14-8-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIUTALAFFNFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC(C)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B4207844.png)


![3-(5-{1-[(4-methylphenyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4207856.png)
![4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4207857.png)
![2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4207863.png)
![N-{[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4207865.png)
![11-(3-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4207869.png)
![methyl 5-[(benzylamino)carbonyl]-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4207875.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4207883.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4207895.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4207897.png)
![1-Benzyl-4-[3-(3-ethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4207914.png)
